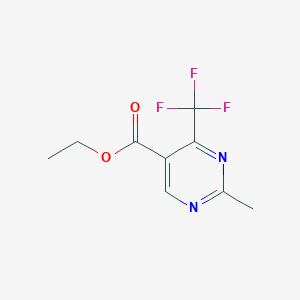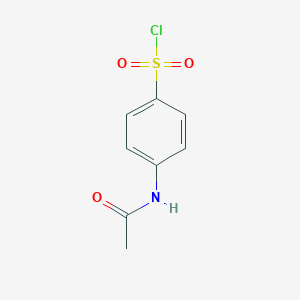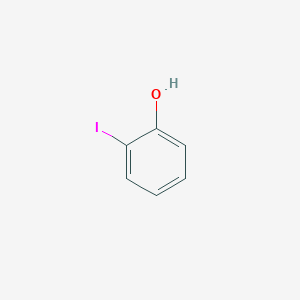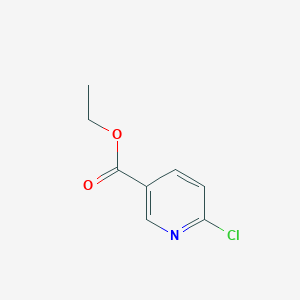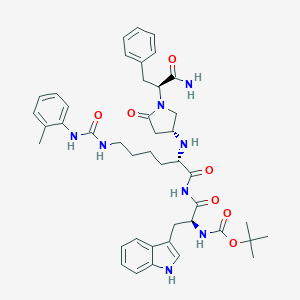
Bootlabcap
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bootlabcap, also known as 3-(2-Benzothiazolylthio)-1-propanesulfonic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly used as a fluorescent probe in biochemical and physiological studies to monitor the activity of enzymes and other biomolecules.
作用機序
Bootlabcap works by binding to the active site of enzymes and other biomolecules, causing a change in the fluorescence of the compound. This change in fluorescence can be used to monitor the activity of the enzyme or biomolecule of interest.
生化学的および生理学的効果
Bootlabcap has been shown to have minimal effects on biochemical and physiological processes. This compound is non-toxic and does not interfere with the activity of enzymes or other biomolecules.
実験室実験の利点と制限
The advantages of using Bootlabcap in lab experiments include its high sensitivity, low toxicity, and ability to monitor the activity of enzymes and other biomolecules in real-time. The limitations of using Bootlabcap include its cost and the need for specialized equipment to monitor fluorescence.
将来の方向性
There are several future directions for the use of Bootlabcap in scientific research. One potential application is in the development of new drugs that target specific enzymes or biomolecules. Bootlabcap could be used to screen potential drug candidates for their activity against these targets. Another potential application is in the study of disease mechanisms. Bootlabcap could be used to monitor the activity of enzymes and other biomolecules that are involved in disease processes, providing valuable insights into the underlying mechanisms of disease.
合成法
The synthesis of Bootlabcap involves the reaction of 2-mercaptobenzothiazole with Bootlabcapchloro-1-propanesulfonic acid under basic conditions. The resulting product is purified through column chromatography to obtain a pure sample of Bootlabcap.
科学的研究の応用
Bootlabcap has been widely used in scientific research as a fluorescent probe to monitor the activity of enzymes and other biomolecules. This compound has been used to study the activity of enzymes such as proteases, kinases, and phosphatases. It has also been used to study the activity of ion channels and transporters.
特性
CAS番号 |
157973-91-6 |
|---|---|
製品名 |
Bootlabcap |
分子式 |
C43H54N8O7 |
分子量 |
794.9 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C43H54N8O7/c1-27-14-8-10-18-32(27)48-41(56)45-21-13-12-20-34(47-30-24-37(52)51(26-30)36(38(44)53)22-28-15-6-5-7-16-28)39(54)50-40(55)35(49-42(57)58-43(2,3)4)23-29-25-46-33-19-11-9-17-31(29)33/h5-11,14-19,25,30,34-36,46-47H,12-13,20-24,26H2,1-4H3,(H2,44,53)(H,49,57)(H2,45,48,56)(H,50,54,55)/t30-,34+,35+,36+/m1/s1 |
InChIキー |
HRNMANYNLBIEDG-WJERKRFCSA-N |
異性体SMILES |
CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)N[C@@H]4CC(=O)N(C4)[C@@H](CC5=CC=CC=C5)C(=O)N |
SMILES |
CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)NC4CC(=O)N(C4)C(CC5=CC=CC=C5)C(=O)N |
正規SMILES |
CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)NC4CC(=O)N(C4)C(CC5=CC=CC=C5)C(=O)N |
同義語 |
4-((1,1-dimethylethoxy)carbonyl)-tryptophyl-lysyl(2-tolylaminocarbonyl)amino-1-(benzylcarbamoylmethyl)pyrrolidin-2-one 4-Boc-Trp-Lys(Tac)amino-1-(benzylcarbamoylmethyl)pyrrolidin-2-one BOOTLABCAP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



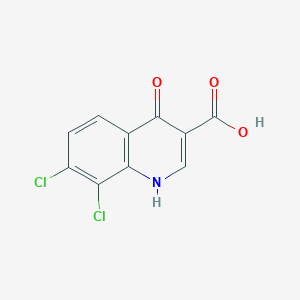
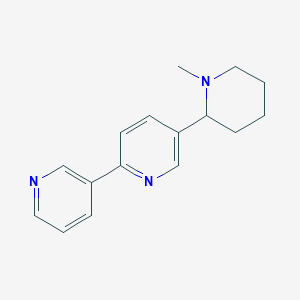
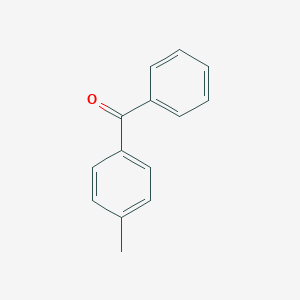
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
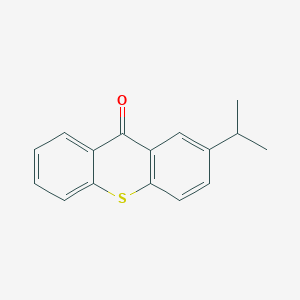
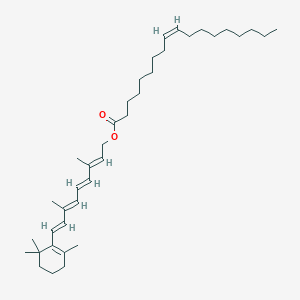
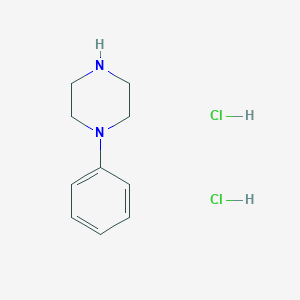
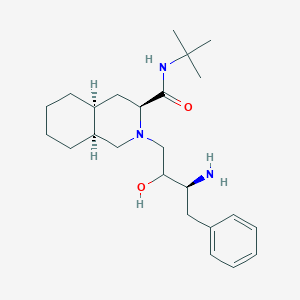
![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)
